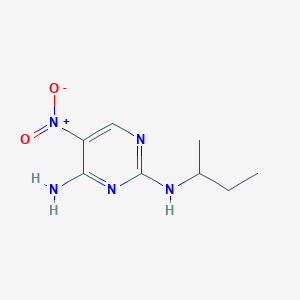

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-butan-2-yl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-5(2)11-8-10-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSUVWOAMNDHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

The conventional method involves reacting β-dicarbonyl compounds (e.g., β-ketoesters, β-diketones) with guanidine or its derivatives. This route enables the simultaneous introduction of the 2-amino group and sec-butyl substituent. For example:

- Reaction : β-Ketoester + sec-Butylguanidine → 2-(sec-Butylamino)pyrimidine

- Conditions : Polar solvents (ethanol, water) with Na₂CO₃ or NaOH at 80–100°C for 4–6 hours.

- Yield : 60–85%, depending on steric effects from the sec-butyl group.

Ultrasound-assisted cyclization reduces reaction times to <1 hour while maintaining yields >75%.

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 is critical for biological activity. Nitration strategies vary by precursor structure:

Direct Nitration of 2,4-Diaminopyrimidine Derivatives

Pre-formed 2,4-diaminopyrimidine derivatives undergo nitration using mixed acids (HNO₃/H₂SO₄):

Key Factor : Electron-donating amino groups direct nitration to position 5 via resonance stabilization.

Alternative Nitrating Agents

N-Nitropyridinium nitrate offers advantages in non-aqueous media:

- Conditions : Acetonitrile at 0°C for 1 hour.

- Yield : 85–90% for analogous nitro compounds.

- Advantages : Avoids acetic anhydride, simplifies purification.

Integrated Synthetic Routes

Route A: Sequential Condensation-Nitration-Alkylation

Route B: Pre-Nitrated Pyrimidine Alkylation

- Synthesize 2,4-diamino-5-nitropyrimidine.

- Alkylate with sec-butyl bromide/DBU → target compound.

Overall Yield : 68–73%.

Optimization and Challenges

Nitration Regioselectivity

Chemical Reactions Analysis

Types of Reactions

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,4-diamino-5-aminopyrimidine, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

2,4-Diamino-5-nitropyrimidine: Lacks the sec-butyl group but has similar reactivity.

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine: Features a tert-butyl group instead of a sec-butyl group, which can affect its steric properties and reactivity.

5-Nitro-2,4-diaminopyrimidine: The precursor compound used in the synthesis of N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine.

Uniqueness

This compound is unique due to the presence of the sec-butyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of various enzymes. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies that highlight its biological significance.

Chemical Structure and Properties

The compound this compound can be characterized by its nitro and amine functional groups attached to a pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Inhibition of Nitric Oxide Synthase (nNOS)

One significant area of research focuses on the inhibition of neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative disorders. Compounds similar to this compound have been shown to selectively inhibit nNOS, leading to potential therapeutic applications in conditions characterized by excessive nitric oxide production .

The mechanism involves the binding of the compound to the active site of nNOS, where it competes with the natural substrate L-arginine. This inhibition can reduce the production of nitric oxide, which is implicated in neuroinflammation and neurodegeneration.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory enzymes such as COX-2 and iNOS. Compounds in this class have been shown to significantly decrease mRNA expression levels of these enzymes, suggesting that this compound may also possess anti-inflammatory capabilities .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly affect biological activity. For instance:

- Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity.

- Alkyl Chain Length : Variations in alkyl substituents influence binding affinity and selectivity towards nNOS.

Table 1 summarizes key findings from SAR studies related to similar compounds:

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| A | sec-butyl | 0.368 | nNOS Inhibition |

| B | methyl | 1.5 | Anti-inflammatory |

| C | ethyl | 0.5 | Antimicrobial |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds with similar structures to this compound showed protective effects against neuronal cell death induced by oxidative stress. The mechanism involved modulation of nitric oxide levels and reduction of inflammatory cytokines .

- Antimicrobial Efficacy : In vitro studies indicated that nitro derivatives exhibit potent antimicrobial activity against a range of pathogens. While specific data on this compound is scarce, its structural relatives have shown promising results against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.